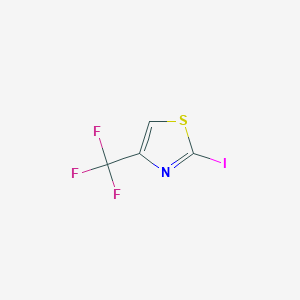

2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3INS/c5-4(6,7)2-1-10-3(8)9-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZIEJBZBMSGDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864376-14-7 | |

| Record name | 2-iodo-4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-iodo-4-(trifluoromethyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-iodo-4-(trifluoromethyl)-1,3-thiazole (CAS No: 864376-14-7).[1][2][] As a valued building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic scaffolds, a thorough understanding of its properties is paramount for its effective application. This document synthesizes available data, including molecular and structural information, predicted physicochemical parameters, and spectral data of related compounds, to offer a detailed profile. Furthermore, it outlines established experimental protocols for the determination of key properties and discusses the compound's synthetic utility, with a focus on its reactivity in cross-coupling reactions.

Introduction: The Significance of a Trifluoromethylated Thiazole Building Block

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its presence often imparts favorable pharmacokinetic properties and provides a versatile platform for structural modification. The introduction of a trifluoromethyl group (-CF3) can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The further incorporation of an iodine atom at the 2-position creates a highly versatile synthetic handle.

This compound combines these three key features, making it a powerful building block for the synthesis of novel drug candidates. The carbon-iodine bond is particularly amenable to a wide range of transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents at this position.[4] This guide aims to provide researchers with a detailed understanding of the fundamental physicochemical characteristics of this compound to facilitate its use in drug discovery and development.

Molecular and Structural Properties

A foundational understanding of a molecule's basic structural and molecular properties is the first step in its characterization.

Molecular Identity

The key identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 864376-14-7 | [1][2][] |

| Molecular Formula | C₄HF₃INS | [1][2] |

| Molecular Weight | 279.02 g/mol | [1][2] |

| Appearance | Off-white to light brown solid (Predicted) | |

| Storage | Keep in dark place, inert atmosphere, store in freezer, under -20°C | [1] |

Structural Representation

The two-dimensional structure and a simplified representation of the key reactive/functional moieties are depicted below.

Figure 1: Structure of this compound with key functional moieties highlighted.

Physicochemical Parameters

| Property | Predicted Value | Notes |

| Boiling Point | 176.0 ± 40.0 °C | [5] |

| 236.0 ± 50.0 °C at 760 mmHg | [] | |

| Density | 2.184 ± 0.06 g/cm³ | [5] |

| 2.2 ± 0.1 g/cm³ | [] | |

| pKa | -2.67 ± 0.10 | The trifluoromethyl group is strongly electron-withdrawing, which is expected to decrease the basicity of the thiazole nitrogen. |

Melting Point

An experimental melting point for this compound has not been reported in the surveyed literature. As it is described as a solid, a defined melting point is expected.

The determination of a compound's melting point is a fundamental technique to assess its purity. A sharp melting range (typically < 2 °C) is indicative of a pure substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: If necessary, finely grind a small amount of this compound using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Rapidly heat the sample to get an approximate melting range. This will save time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Begin heating at a slow rate (1-2 °C per minute).

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.

Figure 2: Workflow for the experimental determination of melting point.

Solubility

Specific solubility data for this compound in various solvents is not available. However, based on its structure, a qualitative solubility profile can be predicted. The presence of the polar thiazole ring and the highly polar trifluoromethyl group suggests some solubility in polar organic solvents. The overall molecule is largely nonpolar, so good solubility in a range of common organic solvents is expected, while solubility in water is likely to be low.

A systematic approach to determining a compound's solubility provides insights into its polarity and potential solvent systems for reactions and purification.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexanes

Procedure:

-

Sample Preparation: Add approximately 10 mg of this compound to a series of labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent.

-

Mixing: Vigorously mix each tube using a vortex mixer for 30-60 seconds.

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be very simple, showing a single singlet for the proton at the 5-position of the thiazole ring. The chemical shift of this proton will be influenced by the adjacent trifluoromethyl group and the overall electronic nature of the ring.

-

¹³C NMR: The ¹³C NMR spectrum will be more complex, with distinct signals for each of the four carbon atoms. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts will be indicative of the electronic environment of each carbon.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a single sharp singlet, characteristic of the trifluoromethyl group.[6] The chemical shift will be in the typical range for a -CF₃ group attached to an aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 279. The fragmentation pattern would likely involve the loss of the iodine atom and potentially the trifluoromethyl group, leading to characteristic fragment ions.

Synthetic Utility and Reactivity

The synthetic value of this compound lies in the reactivity of the carbon-iodine bond.[4] Iodine is an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the construction of more complex molecules.

References

- 1. 864376-14-7|this compound|BLD Pharm [bldpharm.com]

- 2. Thiazole, 2-iodo-4-(trifluoroMethyl)- | 864376-14-7 [chemicalbook.com]

- 4. This compound | 864376-14-7 | Benchchem [benchchem.com]

- 5. Thiazole, 4-iodo-2-(trifluoromethyl)- CAS#: 2281210-20-4 [chemicalbook.com]

- 6. beilstein-journals.org [beilstein-journals.org]

Spectroscopic Data of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole: A Technical Guide for Researchers

Introduction: The Significance of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

The thiazole ring is a privileged substructure in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, while the iodo group serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This compound (CAS No. 864376-14-7, Molecular Formula: C₄HF₃INS) is therefore a valuable intermediate for the synthesis of complex, biologically active molecules.[1][2][3][4]

Synthesis and Spectroscopic Workflow

A common and effective method for the synthesis of this compound involves a Sandmeyer-type reaction starting from the readily available 2-amino-4-(trifluoromethyl)-1,3-thiazole.[5][6] This two-step process involves the diazotization of the amino group followed by displacement with an iodide salt.[7][8]

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of the target compound.

Caption: Synthetic and analytical workflow for this compound.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-amino-4-(trifluoromethyl)-1,3-thiazole and other halogenated thiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are particularly informative.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to be simple, showing a single singlet for the proton at the C5 position of the thiazole ring. The chemical shift of this proton is influenced by the electron-withdrawing trifluoromethyl group and the iodine atom. For comparison, the C5-H in 2-bromo-4-(trifluoromethyl)thiazole appears at δ 8.55 ppm.[9] The iodo-substituent is slightly less electronegative than bromine, which might suggest a slightly upfield shift. However, the "heavy atom effect" of iodine can sometimes lead to deshielding. Therefore, a chemical shift in the range of δ 8.3-8.6 ppm is a reasonable prediction.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are as follows:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 80-95 | The carbon bearing the iodine atom will be significantly shielded due to the heavy atom effect of iodine. |

| C4 | 145-155 (q, JCF ≈ 35-40 Hz) | This carbon is attached to the trifluoromethyl group and will appear as a quartet due to coupling with the three fluorine atoms. |

| C5 | 120-125 | This CH carbon will be influenced by the adjacent trifluoromethyl group. |

| CF₃ | 118-122 (q, JCF ≈ 270-275 Hz) | The carbon of the trifluoromethyl group will show a large one-bond coupling to the fluorine atoms. |

¹⁹F NMR Spectroscopy:

The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds. It is expected to show a single sharp singlet for the trifluoromethyl group. The chemical shift of the CF₃ group is sensitive to the electronic environment of the thiazole ring.[10] For trifluoromethyl groups attached to heterocyclic rings, the chemical shift can vary, but a typical range is between δ -60 to -70 ppm relative to CFCl₃.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key predicted absorption bands for this compound are summarized below.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3100 | C-H stretch (aromatic) | Medium |

| 1500-1600 | C=N and C=C stretching (thiazole ring) | Medium-Strong |

| 1250-1350 | C-F stretching (asymmetric) | Strong |

| 1100-1200 | C-F stretching (symmetric) | Strong |

| ~850 | C-H out-of-plane bending | Medium |

| 600-700 | C-I stretching | Medium |

The strong absorptions corresponding to the C-F stretching vibrations are characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 279.

Predicted Fragmentation Pattern:

The fragmentation of trifluoromethyl-substituted heterocycles can be complex.[7] Key expected fragmentation pathways for this compound include:

-

Loss of Iodine: A prominent peak corresponding to the loss of the iodine atom ([M-I]⁺) at m/z 152.

-

Loss of CF₃: Fragmentation involving the loss of the trifluoromethyl radical ([M-CF₃]⁺) at m/z 210.

-

Ring Fragmentation: Cleavage of the thiazole ring can lead to various smaller fragments.

The following diagram illustrates the predicted major fragmentation pathways.

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

While specific experimental parameters for this compound are not published, the following provides a general yet robust protocol for its synthesis and spectroscopic analysis based on established methodologies for analogous compounds.

Synthesis: Diazotization and Iodination of 2-Amino-4-(trifluoromethyl)-1,3-thiazole

This procedure is adapted from standard Sandmeyer reaction protocols for 2-aminothiazoles.[5][6]

Step 1: Diazotization

-

Dissolve 2-amino-4-(trifluoromethyl)-1,3-thiazole in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Iodination

-

Prepare a solution of potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis

NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Use tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and a suitable external standard (e.g., CFCl₃) for ¹⁹F NMR.

FT-IR Spectroscopy

-

Acquire the IR spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Scan in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Obtain the mass spectrum using an electron ionization (EI) source.

-

Analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The provided data, based on sound chemical principles and analysis of related structures, offers a valuable resource for researchers working with this important synthetic intermediate. The experimental protocols outlined serve as a solid foundation for the synthesis and analysis of this compound in a laboratory setting.

References

- 1. rsc.org [rsc.org]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 2-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 551541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 864376-14-7 | Benchchem [benchchem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 9. 2-BroMo-4-(trifluoroMethyl)thiazole | 41731-39-9 [chemicalbook.com]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029) [hmdb.ca]

- 11. colorado.edu [colorado.edu]

A Comprehensive Guide to the Structural Elucidation of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole: A Keystone for Drug Discovery

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-iodo-4-(trifluoromethyl)-1,3-thiazole. While the definitive crystal structure of this compound is not yet publicly documented, this paper outlines a robust, field-proven methodology for its determination. We delve into the causal reasoning behind experimental design, from a proposed synthetic pathway to meticulous crystallization strategies and the intricacies of X-ray data refinement. Furthermore, we offer a predictive analysis of the potential supramolecular architecture, focusing on the influential roles of halogen bonding and trifluoromethyl interactions in directing crystal packing. This guide is intended to serve as a foundational resource for researchers in crystallography, medicinal chemistry, and materials science, enabling the structural characterization of this and related halogenated heterocyclic compounds.

Introduction: The Significance of this compound

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities.[1] The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2][3] Concurrently, the presence of an iodine atom at the 2-position provides a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.[4] This makes this compound a highly valuable building block in drug discovery and development.

A definitive understanding of its three-dimensional structure in the solid state is paramount. The crystal structure provides unequivocal proof of molecular constitution and offers critical insights into the intermolecular forces that govern its packing. These non-covalent interactions, particularly halogen and chalcogen bonds, are increasingly harnessed in the rational design of crystalline materials with tailored properties, a field known as crystal engineering.[5][6][7] This guide, therefore, presents a complete workflow for the structural elucidation of this key synthetic intermediate.

Synthesis and Purification

A reliable synthesis and rigorous purification are prerequisites for obtaining diffraction-quality single crystals. The following protocol is a proposed adaptation of the well-established Hantzsch thiazole synthesis, a common method for constructing this heterocyclic core.[1]

Proposed Synthetic Pathway

The synthesis would commence with the reaction of a suitable thiourea equivalent with a trifluoromethylated α-haloketone, followed by iodination.

References

- 1. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 864376-14-7 | Benchchem [benchchem.com]

- 5. Crystal engineering with pyrazolyl-thiazole derivatives: structure-directing role of π-stacking and σ-hole interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

An In-depth Technical Guide on the Stability and Storage of 2-iodo-4-(trifluoromethyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-iodo-4-(trifluoromethyl)-1,3-thiazole is a key building block in medicinal chemistry and drug discovery, valued for its unique electronic and structural properties. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the iodo-substituent provides a reactive handle for further chemical modifications.[1][2] However, the inherent reactivity of the carbon-iodine bond and the nature of the thiazole ring necessitate a thorough understanding of the compound's stability to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed protocols for stability assessment.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a thiazole ring substituted with an iodine atom at the 2-position and a trifluoromethyl group at the 4-position. The thiazole ring is a common scaffold in many pharmacologically active compounds.[3][4][5] The presence of the electron-withdrawing trifluoromethyl group can significantly influence the chemical reactivity and stability of the molecule.[1] This guide aims to provide a detailed understanding of the factors affecting the stability of this compound and to propose a robust strategy for its storage and handling to maintain its purity and integrity.

Chemical Stability Profile

Thermal Stability

Halogenated organic compounds, particularly those with carbon-iodine bonds, can be susceptible to thermal decomposition.[6][7] While the trifluoromethyl group is known to enhance the thermal stability of some molecules, elevated temperatures should be avoided to prevent potential degradation.[8] The recommended storage temperature for this compound is -20°C .

Photostability

Thiazole-containing compounds, especially those with aryl substituents, can be susceptible to photodegradation.[9] The mechanism often involves the reaction with singlet oxygen, generated in the presence of light, leading to the formation of unstable endoperoxides that can rearrange to various degradation products.[9] Therefore, it is crucial to protect this compound from light.

Hydrolytic Stability

Thiazole derivatives can be susceptible to hydrolysis under certain pH conditions.[10] While the electron-withdrawing nature of the trifluoromethyl group might influence the rate of hydrolysis, it is advisable to protect the compound from moisture to prevent potential degradation.

Oxidative Stability

The thiazole ring and the carbon-iodine bond can be sensitive to oxidation. Strong oxidizing agents should be avoided in the storage and handling of this compound.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | To minimize thermal degradation. |

| Light | Store in an amber, tightly sealed container in the dark. | To prevent photodegradation. |

| Moisture | Store in a desiccated environment. The container should be tightly sealed. | To prevent hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation. |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and reactive metals.[11] | To prevent chemical reactions that could lead to degradation. |

Proposed Degradation Pathways

Based on the known chemistry of related compounds, the following degradation pathways for this compound can be postulated:

Caption: Proposed degradation pathways for this compound.

Comprehensive Stability Testing Program

A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound. The program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines.[12][13][14]

Stability Study Workflow

Caption: General workflow for a stability study program.

Recommended Stability Study Conditions

The following conditions are recommended for long-term, intermediate, and accelerated stability studies:

| Study Type | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | -20°C ± 5°C | 24 months | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 5°C ± 3°C | 12 months | 0, 6, 12 months |

| Accelerated | 25°C ± 2°C / 60% RH ± 5% RH | 6 months | 0, 3, 6 months |

These conditions are based on general guidelines for pharmaceutical stability testing and should be adapted based on the specific application of the compound.[15][16][17][18]

Experimental Protocols

-

Objective: To establish the shelf-life of this compound under the recommended storage condition.

-

Materials:

-

Three representative batches of this compound.

-

Amber glass vials with Teflon-lined caps.

-

-20°C stability chamber.

-

Analytical instrumentation (e.g., HPLC, GC-MS, NMR).

-

-

Procedure:

-

Characterize the initial purity and identity of each batch using appropriate analytical methods.

-

Aliquot samples into amber glass vials, seal tightly, and place them in the -20°C stability chamber.

-

At each time point (0, 3, 6, 9, 12, 18, and 24 months), withdraw samples from each batch.

-

Analyze the samples for purity, appearance, and the presence of degradation products.

-

Record and analyze the data to determine the rate of degradation, if any.

-

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.

-

Acid/Base Hydrolysis:

-

Treat a solution of the compound in a suitable solvent with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period.

-

Neutralize the solutions and analyze by HPLC.

-

-

Oxidative Degradation:

-

Treat a solution of the compound with 3% hydrogen peroxide at room temperature for a defined period.

-

Analyze the solution by HPLC.

-

-

Photodegradation:

-

Expose a solid sample and a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analyze the samples by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Analyze the sample by HPLC.

-

Analytical Methods for Stability Monitoring

A stability-indicating analytical method is required to separate and quantify the parent compound from any degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for purity assessment and quantification of degradation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of any significant degradation products.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in functional groups.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and suitability for research and development applications. By adhering to the recommended storage conditions of -20°C, protection from light and moisture, and storage under an inert atmosphere, the integrity of the compound can be maintained. A comprehensive stability testing program, including long-term, accelerated, and forced degradation studies, is essential for establishing a definitive shelf-life and understanding the potential degradation pathways. The information and protocols provided in this guide serve as a valuable resource for scientists and researchers working with this important chemical entity.

References

- 1. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isolation Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. beilstein-archives.org [beilstein-archives.org]

- 9. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 12. humiditycontrol.com [humiditycontrol.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]

- 16. edaegypt.gov.eg [edaegypt.gov.eg]

- 17. japsonline.com [japsonline.com]

- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

The Synthetic Architect's Guide to 4-(Trifluoromethyl)-1,3-thiazoles: A Review of Core Methodologies

Abstract

The 4-(trifluoromethyl)-1,3-thiazole scaffold is a privileged motif in modern medicinal chemistry and agrochemicals, prized for the unique physicochemical properties imparted by the trifluoromethyl group. This guide provides an in-depth technical review of the principal synthetic routes to this valuable heterocyclic core. We will dissect four major strategies: the classical Hantzsch thiazole synthesis, [3+2] cycloaddition reactions, the utilization of trifluoromethylated building blocks, and direct C-H trifluoromethylation. For each methodology, we will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and offer a critical analysis of the advantages and limitations. This comprehensive overview is designed to equip researchers, scientists, and drug development professionals with the knowledge to strategically select and implement the most suitable synthetic pathway for their specific research and development objectives.

Introduction: The Significance of the Trifluoromethyl Group in Thiazole Chemistry

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, offers a powerful tool to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a heterocyclic system like 1,3-thiazole—itself a common feature in numerous bioactive compounds—the CF₃ group can significantly enhance a compound's therapeutic potential. The 4-(trifluoromethyl)-1,3-thiazole core is therefore a highly sought-after building block in the development of novel pharmaceuticals and agrochemicals. This guide provides a detailed exploration of the key synthetic strategies to access this important chemical entity.

The Workhorse of Thiazole Synthesis: The Hantzsch Condensation

The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely employed method for the construction of the thiazole ring.[1][2] In the context of 4-(trifluoromethyl)thiazoles, this reaction typically involves the condensation of a thioamide with an α-haloketone bearing a trifluoromethyl group.

Mechanistic Insights

The reaction proceeds via a well-established mechanism involving nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to furnish the aromatic thiazole ring. The regioselectivity of the Hantzsch synthesis is a critical consideration, particularly when using unsymmetrical reactants. The reaction conditions, such as pH, can influence the final product distribution.[3]

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

This protocol is adapted from a patented procedure for the synthesis of a key intermediate for the fungicide thifluzamide.[4][5]

Step 1: Bromination of Ethyl Trifluoroacetoacetate

-

To a stirred solution of ethyl trifluoroacetoacetate (1.0 mol) in dichloromethane (300 mL) at room temperature, add liquid bromine (1.2 mol) dropwise.

-

Continue stirring at room temperature for 10 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with saturated brine until neutral.

-

Separate the organic layer and concentrate under reduced pressure to yield ethyl 2-bromotrifluoroacetoacetate.

Step 2: Cyclization with Thioacetamide

-

In a reactor equipped with a stirrer, place the crude ethyl 2-bromotrifluoroacetoacetate (0.11 mol).

-

Cool the reactor to 0 °C and begin the dropwise addition of a solution of thioacetamide (0.15 mol) in acetonitrile (50 mL).

-

Control the addition rate to maintain the reaction temperature below 5 °C.

-

After the addition is complete, allow the reaction to proceed to completion (monitored by TLC).

-

The resulting ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate can be isolated and subsequently hydrolyzed to the carboxylic acid.

Advantages and Disadvantages

| Advantages | Disadvantages |

| High yields and reliability. | Limited availability of α-halotrifluoromethyl ketones. |

| Simple and straightforward procedure. | Potential for regioselectivity issues with unsymmetrical reactants. |

| Wide availability of thioamide starting materials. | Can require harsh reaction conditions. |

Modern Approaches: [3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions represent a powerful and versatile strategy for the construction of five-membered heterocycles, including 4-(trifluoromethyl)-1,3-thiazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile.

Mechanistic Considerations

In the synthesis of trifluoromethylated thiazoles, a common strategy involves the reaction of a nitrile imine (a 1,3-dipole) with a trifluoromethyl-containing dipolarophile. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the reactants.

References

- 1. synarchive.com [synarchive.com]

- 2. thieme.de [thieme.de]

- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104672168B - A kind of preparation method of 2 methyl, 4 trifluoromethyl thiazole 5 formic acid - Google Patents [patents.google.com]

Commercial availability and suppliers of 2-iodo-4-(trifluoromethyl)-1,3-thiazole

An In-Depth Technical Guide to the Commercial Availability and Sourcing of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, a critical building block in modern medicinal chemistry. We will delve into its chemical properties, synthetic utility, and a practical guide to its commercial sourcing, ensuring scientific integrity and providing actionable insights for procurement.

Introduction: The Strategic Value of a Trifunctional Scaffold

This compound (CAS No. 864376-14-7) is a heterocyclic compound of significant interest in the field of drug discovery and materials science.[1][] Its value stems from the unique combination of three key structural motifs integrated into a single, versatile molecule:

-

The Thiazole Ring: A five-membered aromatic heterocycle containing both sulfur and nitrogen. The thiazole core is a "privileged scaffold" found in numerous FDA-approved drugs and biologically active compounds, prized for its metabolic stability and ability to engage in hydrogen bonding.[3][4][5]

-

The Trifluoromethyl (CF₃) Group: This electron-withdrawing group is a cornerstone of modern medicinal chemistry. Its incorporation into a drug candidate can significantly enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (aiding membrane permeability), and improve binding affinity.[6]

-

The Iodine Atom: Positioned at the 2-position of the thiazole ring, the carbon-iodine bond serves as a versatile synthetic "handle." Iodine is an excellent leaving group, making this position highly reactive and amenable to a wide array of powerful cross-coupling reactions.[6]

This trifecta of features makes this compound a highly sought-after starting material for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies.

Physicochemical Properties and Specifications

Accurate identification and handling of this reagent are paramount. The following table summarizes its key properties based on data from leading chemical suppliers.

| Property | Value | Source |

| CAS Number | 864376-14-7 | [1][][7] |

| Molecular Formula | C₄HF₃INS | [1][7] |

| Molecular Weight | 279.02 g/mol | [1][7] |

| Appearance | Off-white to light brown solid | [7] |

| MDL Number | MFCD16659204 | [1][7] |

| Storage Conditions | Store in freezer, under -20°C; Keep in dark place, inert atmosphere | [1][7] |

Note: Purity specifications typically exceed 95-97%, but should always be confirmed by consulting the supplier's Certificate of Analysis (COA) for a specific lot.

Core Synthetic Utility: A Gateway to Molecular Diversity

The primary utility of this compound lies in the reactivity of its carbon-iodine bond. This bond is relatively weak, enabling its participation in a multitude of transition-metal-catalyzed cross-coupling reactions.[6] This allows for the precise and efficient introduction of diverse substituents at the 2-position, a critical step in exploring chemical space during lead optimization.

Key transformations include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl groups.[6]

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.[6]

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.[6]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing a wide range of nitrogen-containing functional groups.

The diagram below illustrates the central role of this building block in accessing a library of diverse 2-substituted thiazole derivatives.

Caption: Synthetic pathways enabled by this compound.

Commercial Availability & Representative Suppliers

This building block is readily available from a range of chemical suppliers specializing in reagents for research and development. While catalog offerings and stock levels fluctuate, the following companies are established sources for this and related heterocyclic compounds.

| Supplier | CAS Number Listed | Notes |

| BLDpharm | 864376-14-7 | Often provides detailed product information, including storage conditions and related categories.[1] |

| BOC Sciences | 864376-14-7 | Lists the compound as a building block and provides synonyms.[] |

| BenchChem | 864376-14-7 | Provides a good overview of the molecule's synthetic versatility and applications.[6] |

| ChemicalBook | 864376-14-7 | Aggregates data and lists multiple suppliers, including AK Scientific, with pricing information.[7] |

| Apollo Scientific | N/A | A key supplier of fluorinated building blocks and related thiazole derivatives.[8][9] |

This list is not exhaustive but represents a strong starting point for procurement. Researchers should also explore platforms like eMolecules, PubChem, and SciFinder to compare vendors and identify new suppliers.

A Self-Validating Procurement Workflow

To ensure the integrity of your research, a systematic approach to chemical procurement is essential. The following workflow outlines a self-validating process for acquiring this compound.

Step-by-Step Procurement Protocol:

-

Verify Identity: Always use the CAS Number (864376-14-7) as the primary identifier to avoid ambiguity with isomers or related compounds.

-

Identify Potential Suppliers: Utilize chemical search engines and supplier directories to compile a list of vendors.

-

Request Quotations: Contact multiple suppliers to compare price, available quantities (e.g., 100mg, 1g, etc.), and estimated lead times.

-

Demand a Certificate of Analysis (COA): Before purchase, request the lot-specific COA. This document is non-negotiable. Scrutinize it for:

-

Purity Data: Typically determined by HPLC or GC. Ensure it meets your experimental requirements.

-

Identity Confirmation: Look for spectral data (e.g., ¹H NMR, ¹³C NMR, MS) that confirms the structure.

-

-

Review the Safety Data Sheet (SDS): The SDS contains critical information on handling, storage, personal protective equipment (PPE), and disposal.[7]

-

Place Order: Select the supplier that best balances cost, purity, availability, and reliable documentation.

-

Incoming Quality Control (Optional but Recommended): Upon receipt, consider running a simple analytical test (e.g., melting point or TLC) to verify the material against the COA before use in a critical reaction.

The following diagram visualizes this critical workflow.

Caption: A robust workflow for the procurement of research chemicals.

Conclusion

This compound is a powerful and commercially accessible building block for chemists engaged in drug discovery and the synthesis of functional materials. Its value is anchored in the strategic combination of a biologically relevant thiazole core, a performance-enhancing trifluoromethyl group, and a synthetically versatile iodine handle. By following a rigorous, documentation-centric procurement process, researchers can confidently source high-quality material, ensuring the reliability and reproducibility of their scientific endeavors.

References

- 1. 864376-14-7|this compound|BLD Pharm [bldpharm.com]

- 3. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 864376-14-7 | Benchchem [benchchem.com]

- 7. Thiazole, 2-iodo-4-(trifluoroMethyl)- | 864376-14-7 [chemicalbook.com]

- 8. 682342-65-0 Cas No. | 2-Amino-5-iodo-4-(trifluoromethyl)-1,3-thiazole | Apollo [store.apolloscientific.co.uk]

- 9. Fluorinated Building Blocks & Fluorinating Reagents Suppliers | Apollo [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-(Trifluoromethyl)thiazole Moiety

The 2-aryl-4-(trifluoromethyl)-1,3-thiazole scaffold is a privileged structural motif in medicinal chemistry and materials science. The trifluoromethyl group (-CF3) is a key functional group in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1] The thiazole ring itself is a versatile heterocyclic core found in numerous biologically active compounds.[2] The combination of these two features makes 2-aryl-4-(trifluoromethyl)-1,3-thiazoles highly valuable targets in drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of these important compounds, offering a versatile route to a diverse range of derivatives.[3] This document provides a detailed guide to the Suzuki coupling of 2-iodo-4-(trifluoromethyl)-1,3-thiazole, including mechanistic insights, optimized protocols, and troubleshooting advice.

Mechanistic Considerations for the Suzuki Coupling of this compound

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The presence of the strongly electron-withdrawing trifluoromethyl group at the C4 position of the thiazole ring has a significant impact on the reactivity of the 2-iodo substrate. This electron deficiency facilitates the rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond.[5] The general reactivity trend for aryl halides in this step is I > Br > Cl > F.[4]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below:

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. The electron-withdrawing nature of the trifluoromethyl group makes the C2 position more electrophilic, promoting this step.

-

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired 2-aryl-4-(trifluoromethyl)-1,3-thiazole product and regenerating the Pd(0) catalyst.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure using a Conventional Palladium Catalyst

This protocol is a robust starting point for the coupling of various aryl- and heteroarylboronic acids with this compound.

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)[6]

-

Degassed solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/water 4:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄ at 3 mol%) under a positive flow of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[7][8]

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent: 1,4-Dioxane/Water (4:1) or neat water with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[7][8]

Procedure:

-

In a microwave reaction vial, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (2 mol%).

-

Add the degassed solvent system.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes).

-

After the reaction, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Optimization of Reaction Conditions

The success of the Suzuki coupling can be highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of common components and their roles.

| Component | Examples | Role and Considerations |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3) | The choice of catalyst is crucial. Pd(PPh₃)₄ is a common starting point. For challenging couplings, more advanced catalyst systems may be required. |

| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., XPhos, SPhos) | Ligands stabilize the palladium catalyst and influence its reactivity. Bulky, electron-rich phosphine ligands are often effective for heteroaryl couplings.[6] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base activates the boronic acid. The strength and solubility of the base can significantly impact the reaction. Cs₂CO₃ is often a good choice for challenging couplings.[6] |

| Solvent | 1,4-Dioxane/Water, Toluene/Water, DMF, THF/Water | The solvent system must be able to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is commonly used. |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, inefficient base, low temperature. | Use a fresh batch of catalyst. Switch to a stronger or more soluble base (e.g., Cs₂CO₃). Increase the reaction temperature. |

| Protodeboronation | The boronic acid is degrading. | This can be caused by a strong base, excess water, or prolonged heating. Use a milder base or consider using a boronate ester instead of a boronic acid.[6] |

| Homocoupling | Oxygen contamination leading to oxidative coupling of the boronic acid. | Ensure the reaction mixture is thoroughly degassed before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. |

Experimental Workflow Visualization

The general workflow for the Suzuki coupling of this compound is outlined below.

Figure 2: General experimental workflow for the Suzuki coupling.

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. scispace.com [scispace.com]

- 5. benchchem.com [benchchem.com]

- 6. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

Application Note & Protocol: High-Efficiency Sonogashira Coupling of 2-Iodo-4-(Trifluoromethyl)-1,3-Thiazole

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Alkynyl-Thiazoles

The Sonogashira cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1][2] This reaction has become indispensable in medicinal chemistry and materials science for synthesizing complex molecular architectures.[1][3][4] The products of this reaction, aryl- and heteroaryl-alkynes, are key structural motifs in a vast array of pharmaceuticals, natural products, and advanced organic materials.[2][4]

This guide focuses on a particularly valuable building block: 2-iodo-4-(trifluoromethyl)-1,3-thiazole . The thiazole ring is a privileged scaffold in drug design, and the incorporation of a trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[5] The Sonogashira coupling provides a direct and efficient route to introduce alkynyl diversity at the 2-position of this electron-deficient heterocyclic system, opening avenues for novel compound library synthesis and lead optimization.

This document provides a deep dive into the mechanistic considerations, reaction parameter optimization, and detailed experimental protocols for the successful Sonogashira coupling of this specific substrate.

Mechanistic Landscape: The Palladium and Copper Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6][7] Understanding these cycles is paramount for rational optimization and troubleshooting.

-

Palladium Cycle (The Workhorse): This cycle facilitates the core C-C bond formation.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is typically the rate-determining step. The high reactivity of the C-I bond ensures this step proceeds readily, often at mild temperatures.[2][8]

-

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the palladium(II) complex, displacing the iodide.

-

Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to release the final 2-alkynyl-4-(trifluoromethyl)-1,3-thiazole product and regenerate the active Pd(0) catalyst for the next turnover.[9]

-

-

Copper Cycle (The Activator): This cycle's primary role is to activate the terminal alkyne.

-

Acid-Base Reaction: An amine base deprotonates the terminal alkyne.[10]

-

Copper(I) Acetylide Formation: The resulting acetylide anion coordinates with a copper(I) salt (e.g., CuI) to form a more reactive copper(I) acetylide species.[2][9] This species is crucial for the transmetalation step in the palladium cycle.

-

A significant drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), leading to undesired diene byproducts. Furthermore, residual copper can be difficult to remove from the final product, a major concern in pharmaceutical synthesis.[1] This has led to the development of highly efficient copper-free protocols.[3]

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimizing Reaction Parameters for this compound

The electronic nature of the this compound substrate—specifically, the electron-withdrawing CF₃ group and the inherent electron deficiency of the thiazole ring—makes the C-I bond highly susceptible to oxidative addition. This high reactivity allows for mild reaction conditions but also necessitates careful control to prevent side reactions.

| Parameter | Choice & Rationale |

| Palladium Source | PdCl₂(PPh₃)₂ / Pd(PPh₃)₄ (2-5 mol%): Standard, reliable, and commercially available catalysts. Pd(0) is generated in situ from the Pd(II) precursor.[2] For challenging couplings, modern Buchwald or N-heterocyclic carbene (NHC) precatalysts can offer higher stability and turnover numbers.[1][2] |

| Copper(I) Source | Copper(I) Iodide (CuI) (1-5 mol%): The classic and most common co-catalyst.[2] Use the minimum effective amount to suppress alkyne homocoupling. |

| Base | Amine Bases (Et₃N, DIPEA, Piperidine): Typically used in excess (2-5 equivalents) or as the solvent. They effectively deprotonate the alkyne and neutralize the HI byproduct. Their basicity and coordinating ability are key.[11] |

| Inorganic Bases (K₂CO₃, Cs₂CO₃): Often used in copper-free protocols. They are non-coordinating and can be advantageous for sensitive substrates.[9][12] | |

| Solvent | THF, DMF, Acetonitrile (ACN): Standard polar aprotic solvents that are effective at dissolving the reactants and catalysts. Degassing (e.g., by sparging with argon or nitrogen) is critical to prevent oxygen from promoting homocoupling and deactivating the Pd(0) catalyst.[2] |

| Temperature | Room Temperature to 60 °C: The high reactivity of the iodo-thiazole substrate often allows the reaction to proceed efficiently at room temperature.[2] Gentle heating may be required for less reactive alkynes to drive the reaction to completion. |

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol represents a robust, general-purpose method for coupling this compound with a variety of terminal alkynes.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

-

Copper(I) Iodide [CuI] (3 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

-

Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.03 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF via syringe. Stir the resulting suspension for 5 minutes.

-

Add triethylamine (3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish after 2-4 hours, gently heat the mixture to 40-50 °C.

-

Work-up: Once the starting material is consumed (typically 2-12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

-

Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-4-(trifluoromethyl)-1,3-thiazole.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is highly recommended for pharmaceutical applications where avoiding copper contamination is critical. It often requires a slightly more active catalyst system and a stronger base.

Materials:

-

This compound (1.0 equiv)

-

Terminal Alkyne (1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and finely ground K₂CO₃ (2.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed DMF, followed by the terminal alkyne (1.5 equiv) via syringe.

-

Reaction Execution: Heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete (typically 4-16 hours), cool to room temperature. Add water to the reaction mixture and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

Caption: A streamlined workflow for the Sonogashira coupling and purification process.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Suggested Solution(s) |

| No Reaction / Low Conversion | 1. Inactive Pd(0) catalyst (deactivated by O₂). 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere. 2. Switch to a stronger base (e.g., from Et₃N to DIPA or K₂CO₃ to Cs₂CO₃). 3. Increase temperature in 10-20 °C increments. |

| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen. 2. High concentration of copper catalyst. 3. Reaction run for too long. | 1. Improve inert atmosphere technique. 2. Reduce CuI loading to 1-2 mol% or switch to a copper-free protocol. 3. Monitor reaction closely and work up promptly upon completion. |

| Formation of Dark Precipitate (Palladium Black) | Catalyst decomposition due to high temperature or presence of impurities. | Lower the reaction temperature. Ensure all reagents and solvents are pure and anhydrous. Consider using a more robust ligand or precatalyst system. |

| Difficult Purification | Co-elution of product with triphenylphosphine oxide (byproduct of PPh₃ ligands). | For copper-catalyzed reactions, an ammonia wash during work-up can help remove copper salts. For phosphine issues, consider switching to a ligand-free system or a catalyst with a more easily separable ligand. |

Conclusion

The Sonogashira coupling of this compound is a highly efficient and reliable transformation for accessing a valuable class of compounds for drug discovery and materials science. The substrate's inherent reactivity allows for mild conditions, and a careful choice between standard copper-cocatalyzed and modern copper-free protocols enables chemists to tailor the reaction to their specific needs regarding purity, cost, and scale. By understanding the underlying mechanism and key reaction parameters, researchers can effectively troubleshoot and optimize this powerful synthetic tool.

References

- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ijnc.ir [ijnc.ir]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Heck Coupling of 2-Iodo-4-(trifluoromethyl)-1,3-thiazole with Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylated Thiazoles

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone for the design of novel therapeutics. When functionalized with a trifluoromethyl (CF₃) group, the physicochemical and metabolic properties of the thiazole core are significantly enhanced. The CF₃ group can improve metabolic stability, increase binding affinity, and modulate lipophilicity, making 2-iodo-4-(trifluoromethyl)-1,3-thiazole a highly valuable building block in drug discovery.

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for carbon-carbon bond formation.[1][2] This application note provides a detailed guide to the Heck coupling of this compound with various alkenes, offering insights into reaction mechanisms, optimization strategies, and step-by-step protocols for successful synthesis.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

-

Olefin Coordination and Insertion: The alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond. This step is typically stereoselective, favoring syn-addition.[3]

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the C=C double bond of the product and a palladium-hydride species. This step generally dictates the regioselectivity of the reaction.

-

Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, completing the catalytic cycle.[3]

The electron-withdrawing nature of the 4-(trifluoromethyl)-1,3-thiazole ring can influence the reactivity of the C-I bond and the stability of the organopalladium intermediates, necessitating careful optimization of the reaction parameters.

Diagram of the Heck Coupling Catalytic Cycle

Caption: Catalytic cycle for the Heck coupling reaction.

Experimental Protocols

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, particularly when using sensitive catalysts and ligands.

-

Inert Atmosphere: Palladium catalysts can be sensitive to air and moisture.[4] It is highly recommended to perform the reactions under an inert atmosphere of nitrogen or argon.[5]

-

Catalyst Selection: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective precatalysts.[1] The choice of catalyst and ligand can significantly impact reaction efficiency.

-

Ligand Selection: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition step.[1] Triphenylphosphine (PPh₃) is a standard choice, while more sterically demanding and electron-rich phosphines like tri(o-tolyl)phosphine or bidentate ligands such as Xantphos can be beneficial for challenging substrates.[6]

-

Base Selection: An inorganic or organic base is required to neutralize the hydrogen iodide generated during the reaction.[3] Common choices include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1]

-

Temperature: Heck reactions are typically conducted at elevated temperatures, often between 80-140 °C.[7] Microwave irradiation can also be employed to accelerate the reaction.[5]

Protocol 1: Heck Coupling of this compound with Styrene

This protocol details a standard procedure for the coupling of this compound with styrene, a common model alkene.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and heating mantle or microwave reactor

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL), styrene (1.2 mmol), and triethylamine (1.5 mmol) via syringe.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(styryl)-4-(trifluoromethyl)-1,3-thiazole.

Table 1: Representative Reaction Conditions and Yields

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100 | 18 | 85-95 |

| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | K₂CO₃ (2.0) | DMA | 120 | 24 | 75-85 |

| 4-Vinylpyridine | Pd(PPh₃)₄ (3) | - | NaOAc (2.0) | Acetonitrile | 80 | 12 | 80-90 |

Yields are based on isolated product after purification and may vary depending on the specific reaction scale and conditions.

Protocol 2: Microwave-Assisted Heck Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for certain Heck couplings.

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylacetamide (DMA)

-

10 mL microwave synthesis vial

Procedure:

-

Reaction Setup: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add this compound (0.5 mmol), palladium(II) acetate (0.01 mmol, 2 mol%), tri(o-tolyl)phosphine (0.02 mmol, 4 mol%), and potassium carbonate (1.0 mmol).

-

Reagent Addition: Add anhydrous DMA (3 mL) and the alkene (0.6 mmol) to the vial.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 30-60 minutes.

-

Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by flash column chromatography as described in Protocol 1.

Diagram of the Experimental Workflow

Caption: General workflow for the Heck coupling reaction.

Troubleshooting and Optimization

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the use of a fresh, high-quality palladium catalyst and anhydrous, deoxygenated solvent. Consider using a more active catalyst system, such as a palladacycle or an N-heterocyclic carbene (NHC) ligated palladium complex.[8]

-

Insufficient Temperature: Increase the reaction temperature in increments of 10 °C.

-

Ligand Inhibition: In some cases, excess phosphine ligand can be detrimental. Try reducing the ligand-to-palladium ratio.

-

-

Formation of Side Products:

-

Homocoupling of the Alkene: This can occur at high temperatures. Lowering the reaction temperature or using a more selective catalyst can mitigate this issue.

-

Isomerization of the Product: The presence of a palladium-hydride species can lead to double bond isomerization. Adding a hydride scavenger, such as a silver salt, can sometimes be effective.

-

-

Poor Regioselectivity:

-

The regioselectivity of the Heck reaction is influenced by both steric and electronic factors. For unsymmetrical alkenes, a mixture of regioisomers may be obtained. The choice of ligand and solvent can influence the regiochemical outcome.

-

Conclusion

The Heck coupling of this compound with alkenes is a robust and highly valuable transformation for the synthesis of novel, fluorinated heterocyclic compounds. By understanding the underlying reaction mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently access a diverse range of substituted thiazoles for applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation for further exploration and optimization of this important synthetic methodology.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]